cryptdin
Description
Properties
CAS No. |
120668-29-3 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Synonyms |
cryptdin |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Cryptdins are primarily recognized for their broad-spectrum antimicrobial properties . They are effective against various bacteria, including Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes. Research has demonstrated that different isoforms of cryptdins exhibit varying levels of bactericidal activity.
Bactericidal Mechanisms
- Mechanism of Action : Cryptdins kill bacteria through membrane disruption and interference with cellular functions. The structural characteristics, such as disulfide bonds and hydrophobic regions, contribute to their ability to interact with bacterial membranes.
- Isoform Variability : Studies have shown that the bactericidal activity of cryptdins is influenced by their sequence and structure. For example, Crp14 has been identified as one of the most potent isoforms, with distinct mechanisms for killing different bacterial strains .
Structural Studies
The structural analysis of cryptdins has provided insights into their function and potential modifications for enhanced activity.
Structural Characteristics
- Disulfide-Rich Framework : Cryptdins possess a stable structure formed by disulfide bonds that are critical for their antimicrobial function. The high-resolution crystal structure of Crp14 reveals a three-stranded β-sheet core stabilized by these disulfide bonds .
- Molecular Dynamics Simulations : Simulations have shown how mutations in this compound sequences can affect their self-association and bactericidal efficacy, indicating potential pathways for engineering more effective antimicrobial peptides .
Therapeutic Potential
Research into cryptdins has opened avenues for therapeutic applications, particularly in treating infections and inflammatory conditions.
Case Studies
- Intestinal Health : Cryptdins are upregulated during infections or inflammatory responses in the gut, suggesting their role in maintaining intestinal barrier integrity. In models of heatstroke, increased levels of this compound correlate with intestinal injury, indicating their potential as biomarkers for gut health .
- Synthetic Modifications : Efforts to synthesize and modify cryptdins have led to the development of analogs with improved stability and potency against specific pathogens . For instance, synthetic peptides based on this compound structures have been tested for their effectiveness in various infection models.
Comparative Efficacy Table
The following table summarizes the antimicrobial efficacy of selected this compound isoforms against common bacterial pathogens:
| This compound Isoform | E. coli Inhibition | S. aureus Inhibition | L. monocytogenes Inhibition |
|---|---|---|---|
| Crp1 | Moderate | Low | Moderate |
| Crp2 | High | Moderate | High |
| Crp4 | Low | High | Moderate |
| Crp14 | Very High | Very High | High |
Chemical Reactions Analysis
Disulfide Bond Formation (Oxidative Folding)
Cryptdins adopt a conserved tertiary structure stabilized by three intramolecular disulfide bonds (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5). Oxidative folding is critical for their bactericidal activity:
-
Process : Refolding of reduced cryptdins in oxidative environments facilitates disulfide bond formation. For example, Crp4 requires oxidative conditions to form its native structure, which enhances activity against E. coli and S. aureus .
-
Impact : Loss of disulfide bonds (e.g., via reduction with dithiothreitol, DTT) compromises structural integrity and alters antimicrobial efficacy. Linearized Crp1 exhibits enhanced activity against E. coli (MBC: 8 µg/mL) but reduced potency against S. aureus .
Table 1: Impact of Disulfide Bonds on Bactericidal Activity
| This compound Form | E. coli MBC (µg/mL) | S. aureus MBC (µg/mL) |
|---|---|---|
| Oxidized Crp4 | 5 | 4.2 |
| Reduced Crp4 | 10 | 3.5 |
| Linear Crp1 | 8 | 32 |
| Data derived from . |
Thiol-Specific PEGylation
To enhance serum stability, this compound-2 was site-specifically PEGylated using thiol-maleimide chemistry:
-
Reaction : A free cysteine residue (introduced via E18C mutation) was conjugated with 5 kDa PEG-maleimide.
-
Conditions : 20-fold molar excess of PEG, 6 hours at 25°C in 50 mM Tris-Cl (pH 8) .
-
Outcome : PEGylation reduced antimicrobial activity by ~50% but increased serum half-life from 2 hours to >24 hours .
Table 2: PEGylation Efficiency and Activity
| Parameter | Wild-Type this compound-2 | PEGylated this compound-2 |
|---|---|---|
| Yield | 40 mg/L | 15 mg/L |
| Serum Stability (t₁/₂) | 2 hours | >24 hours |
| MIC (E. coli) | 8 µg/mL | 16 µg/mL |
| Data from . |
Enzymatic Cleavage of Fusion Proteins
Recombinant cryptdins are often expressed as fusion proteins to mitigate host toxicity. Enterokinase cleavage is used to release mature peptides:
-
Reaction : Fusion protein (e.g., Trx-His6-Crp2) treated with enterokinase (1 IU/mg) at 22°C for 16 hours in 50 mM Tris-Cl (pH 8) .
-
Purification : Cleaved peptides are purified via cation-exchange chromatography (CM-Sepharose), achieving >95% purity .
Reactive Oxygen Species (ROS) Generation
Crp4oxi (oxidized Crp4) induces ROS in E. coli under aerobic conditions, contributing to bactericidal activity:
-
Mechanism : Crp4oxi disrupts redox homeostasis, leading to ROS accumulation (e.g., superoxide, H₂O₂).
-
Evidence : Pretreatment with glutathione (15 mM) rescues 30% of Crp4oxi-treated E. coli, confirming ROS-mediated toxicity .
Table 3: ROS Induction by Crp4oxi
| Condition | Autofluorescence Intensity (A.U.) | Bacterial Survival (%) |
|---|---|---|
| Control (No Crp4) | 100 | 100 |
| Crp4oxi (5 µg/mL) | 220 | 10 |
| Crp4red (10 µg/mL) | 150 | 50 |
| Data from . |
DNA Binding via Electrostatic Interactions
Reduced this compound-4 (Crp4red) binds bacterial DNA under anaerobic conditions:
-
Reaction : Crp4red interacts with anionic DNA through exposed cationic residues (e.g., Arg, Lys).
-
Assay : Gel retardation shows complete DNA binding at 3:1 (Crp4red:DNA weight ratio) .
Figure 1: DNA Binding Affinity
-
Crp4oxi: Partial binding at 5:1 ratio.
-
Crp4red: Complete binding at 3:1 ratio.
Membrane Disruption via Cationic Charge
Cryptdins depolarize bacterial membranes through electrostatic interactions:
Comparison with Similar Compounds
Developmental and Strain-Specific Variations
- Postnatal Regulation :
- Mouse Strains :
Preparation Methods
Reagents and Instrumentation
Solid-phase synthesis remains a cornerstone for producing this compound peptides with defined sequences. The process typically employs N-fluorenylmethoxycarbonyl (Fmoc) chemistry on polyethylene glycol-polystyrene (PEG-PS) resin. Automated continuous-flow synthesizers, such as the Millipore 9050 system, enable precise coupling of amino acids activated by N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The inclusion of trifluoroacetic acid (TFA) in cleavage cocktails (e.g., TFA/water/phenol/triisopropylsilane, 88:5:5:2) ensures efficient peptide release from the resin while minimizing side reactions.
Refolding and Disulfide Bond Formation
Cryptdins contain three intramolecular disulfide bonds critical for their antimicrobial activity. Post-synthesis refolding is achieved via oxidative shuffling in glutathione redox buffers. For this compound 4, reduced peptides are dialyzed against 1% sodium acetate (pH 8.0) containing oxidized (GSSG) and reduced (GSH) glutathione at a 2:1 molar ratio relative to cysteine residues. This step achieves >90% correct disulfide pairing, as verified by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
Table 1: Yield of Synthetic this compound 4
| Step | Yield (%) | Purity (RP-HPLC) |
|---|---|---|
| Crude peptide | 100 | 35% |
| Post-dialysis | 40 | 70% |
| Final purified product | 4.1 | >98% |
Recombinant Production in Escherichia coli
Expression Vector Design and Strain Selection
Recent advances in recombinant DNA technology enable high-yield this compound production. Genes encoding this compound isoforms (e.g., Crp1–Crp6) are cloned into pET-28a(+) vectors under T7 promoter control. The Origami™ B strain of E. coli, which enhances disulfide bond formation due to mutations in thioredoxin reductase (trxB) and glutathione reductase (gor), is preferred for cytoplasmic expression. Induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 25°C for 16 hours optimizes peptide yield while minimizing inclusion body formation.
Inclusion Body Processing and Deformylation
Recombinant cryptdins accumulate in inclusion bodies, necessitating denaturation and refolding. Solubilization in 6 M guanidine HCl (pH 8.0) followed by dilution into refolding buffer (50 mM Tris-Cl, 1 mM EDTA, 5 mM cysteine, 0.5 mM cystine, pH 8.5) achieves >60% recovery. A critical challenge is removing N-terminal formyl groups retained due to inefficient peptide deformylase (PDF) activity. Acid hydrolysis with 0.6 M HCl for 20 hours at 37°C achieves 80–90% deformylation across this compound isoforms.
Table 2: Recombinant this compound Yields (mg/L culture)
| Isoform | Crude Extract | CIEX Purified | RP-HPLC Purified | Total Yield |
|---|---|---|---|---|
| Crp1 | 5.0 | 1.5 | 1.4 | 2.9 |
| Crp4 | 8.5 | 1.9 | 4.2 | 6.1 |
| Crp6 | 9.1 | 1.8 | 2.2 | 4.0 |
Tissue Extraction and Purification from Murine Intestine
Source Material and Homogenization
Native cryptdins are isolated from the small intestine of BALB/c mice. Full-thickness intestinal segments are homogenized in 30% acetic acid to solubilize Paneth cell granules. Centrifugation at 20,000 × g for 30 minutes removes cellular debris, yielding a peptide-rich supernatant.
Chromatographic Purification
Crude extracts undergo sequential purification via size-exclusion and RP-HPLC. A Bio-Gel P-60 column (10 × 60 cm) equilibrated with 30% acetic acid separates cryptdins from larger proteins. Subsequent RP-HPLC on C-18 columns with heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) ion-pairing agents resolves individual isoforms. Cryptdins 1–6 elute at acetonitrile concentrations of 28–40% (v/v).
Table 3: Purity Assessment of Native Cryptdins
| Isoform | Retention Time (min) | Molecular Mass (Da) |
|---|---|---|
| This compound 1 | 32.5 | 3,482.1 |
| This compound 4 | 35.2 | 3,521.3 |
| This compound 6 | 38.7 | 3,498.7 |
Challenges in this compound Preparation
Disulfide Bond Mispairing
Both synthetic and recombinant methods risk incorrect disulfide bonding, which abolishes antimicrobial activity. Analytical techniques such as tandem mass spectrometry (MS/MS) and circular dichroism (CD) spectroscopy are essential for verifying tertiary structure. For this compound 4, mispaired isomers constitute <5% of final products when refolding buffers contain glutathione.
N-Terminal Heterogeneity
Recombinant cryptdins often retain formylmethionine or methionine residues due to incomplete deformylation. While chemical hydrolysis mitigates this, it introduces peptide bond cleavage at acid-labile sites (e.g., Asp-Leu). Enzymatic deformylation using PDF variants with enhanced activity may offer a solution .
Q & A
Advanced Research Question
- Molecular dynamics (MD) simulations : Modeling this compound-membrane interactions to predict residues critical for lipid binding (e.g., arginine-rich regions in Crp14) .
- Free-energy calculations : Estimating binding affinities for mutagenesis prioritization (e.g., T14K mutation altering electrostatic interactions) .
Integration with experiments : Simulations guide in vitro assays, such as testing synthetic this compound analogs for improved stability or selectivity .
What strategies ensure reproducibility in this compound studies, particularly given variability in isoform preparation and assay conditions?
Advanced Research Question
- Standardized purification : Detailed RP-HPLC gradients and oxidation buffers to minimize batch-to-batch variability .
- Negative controls : Including pro-cryptdins and scrambled peptides to confirm activity is sequence/structure-dependent .
- Open data practices : Publishing raw DLS profiles, crystallographic coordinates, and assay protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
